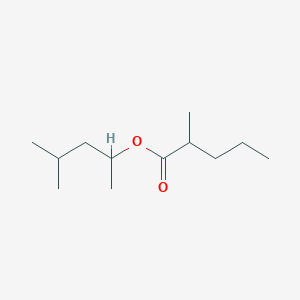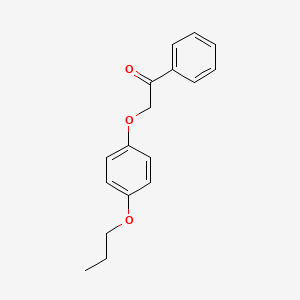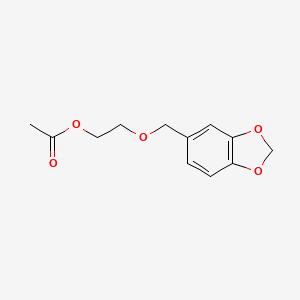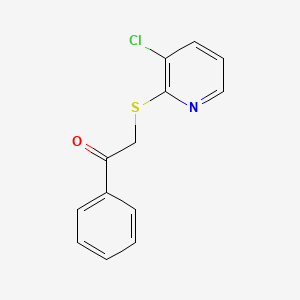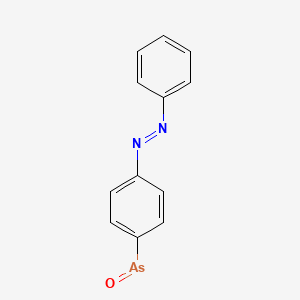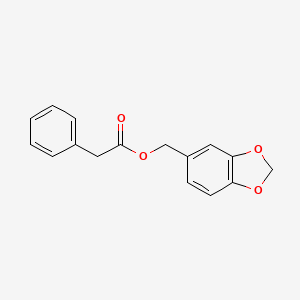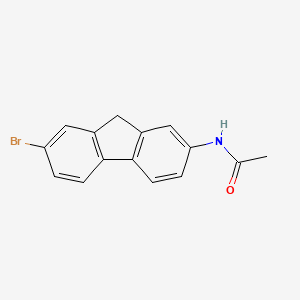
n-(7-Bromo-9h-fluoren-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Bromo-9H-fluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H12BrNO. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 7th position and an acetamide group at the 2nd position of the fluorene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Bromo-9H-fluoren-2-yl)acetamide typically involves the bromination of fluorene followed by acetamidation. One common method includes:
Bromination: Fluorene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 7th position.
Acetamidation: The brominated fluorene is then reacted with acetic anhydride and ammonia to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Continuous Bromination: Using a continuous flow reactor to ensure efficient bromination of fluorene.
Automated Acetamidation: Employing automated systems to control the reaction conditions for acetamidation, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(7-Bromo-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted fluorenes.
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenylamines.
Scientific Research Applications
N-(7-Bromo-9H-fluoren-2-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(7-Bromo-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(9H-Fluoren-2-yl)acetamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
N-(7-Bromo-1-methylsulfanyl-9H-fluoren-2-yl)acetamide: Contains a methylthio group, which can influence its chemical properties and reactivity
Properties
CAS No. |
6966-95-6 |
|---|---|
Molecular Formula |
C15H12BrNO |
Molecular Weight |
302.16 g/mol |
IUPAC Name |
N-(7-bromo-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H12BrNO/c1-9(18)17-13-3-5-15-11(8-13)6-10-7-12(16)2-4-14(10)15/h2-5,7-8H,6H2,1H3,(H,17,18) |
InChI Key |
HMSQUDWDDFBFIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


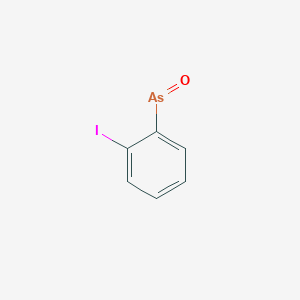
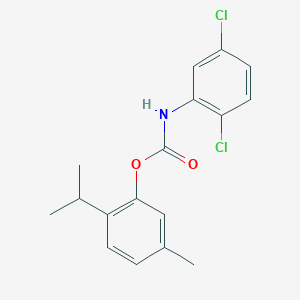
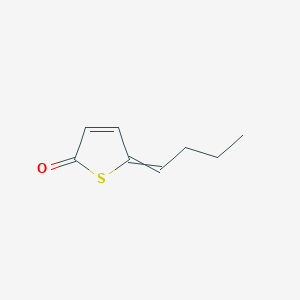
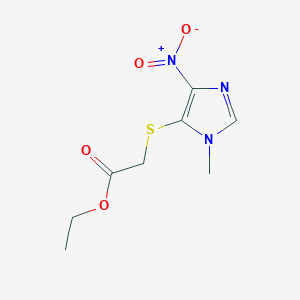
![1-[(3,4-Dimethoxyphenyl)methylideneamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14722706.png)
![N-[4-[[(Z)-hexylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14722711.png)
![17-hydroxy-2,7,10,13,17-pentamethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14722713.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B14722717.png)
